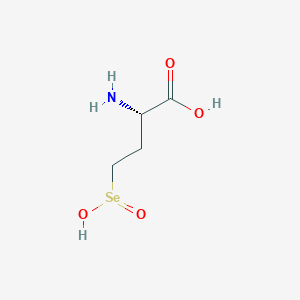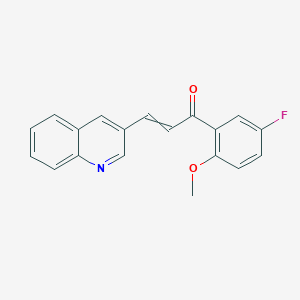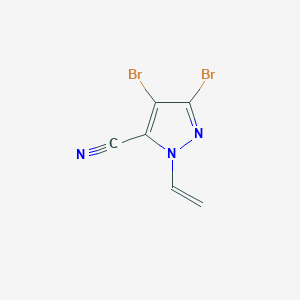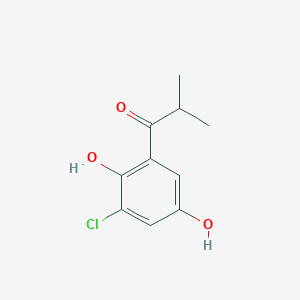![molecular formula C12H18SSi B14182145 Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-51-8](/img/structure/B14182145.png)
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups, a phenylethenyl group, and a methylsulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows:
Trimethylsilyl chloride+Phenylethenyl derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler silanes or hydrocarbons.
科学研究应用
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the study of biological systems, especially in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom, bonded to three methyl groups, provides stability, while the phenylethenyl and methylsulfanyl groups offer sites for chemical reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing pathways involved in chemical transformations.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylethenyl and methylsulfanyl groups.
Trimethyl(methylsulfanyl)silane: Similar in structure but without the phenylethenyl group.
Uniqueness
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is unique due to the combination of the phenylethenyl and methylsulfanyl groups, which impart distinct reactivity and properties. This makes it valuable in specific applications where such functional groups are required.
属性
CAS 编号 |
833460-51-8 |
|---|---|
分子式 |
C12H18SSi |
分子量 |
222.42 g/mol |
IUPAC 名称 |
trimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-13-12(14(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI 键 |
PAFNLUYXWKVGSI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)

![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)


